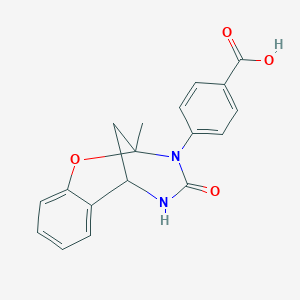![molecular formula C12H15NO4 B2587572 Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester CAS No. 729600-41-3](/img/structure/B2587572.png)
Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester
Overview
Description
Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester, also known as ethyl 4-(2-(2-ethoxyethoxy)ethoxy)benzoate, is an organic compound . Its CAS Number is 23284-85-7 . The molecular weight of this compound is 223.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-ethoxy-2-oxoethyl)amino]benzoic acid . The InChI code for this compound is 1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-8(4-6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.23 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field has led to the synthesis of various derivatives of p-ethoxy benzoic acid, including alkyl amino alkanol esters with secondary nitrogen compounds. These studies have focused on understanding the physical properties of these compounds for potential pharmacological applications (Millikan & Wade, 1964). Additionally, a study on the pharmacokinetics of a similar compound, specifically benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, revealed its rapid distribution and bioavailability in rat plasma, emphasizing its potential for medical applications (Xu et al., 2020).
Applications in Material Science
Another area of interest is the use of these compounds in material science. For instance, derivatives of 4-methoxyamino-benzoic acid have been synthesized and characterized for their acid-base and redox behavior, showing potential for applications in smart materials and sensors (Bem et al., 2018). These compounds exhibit reversible acid-base behavior accompanied by color change and generate persistent free radicals upon chemical oxidation, as evidenced by ESR, suggesting their use in a variety of technological applications.
Antimicrobial and Anti-Proliferative Properties
Furthermore, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have been evaluated for their antimicrobial and anti-proliferative activities. These studies have demonstrated that such compounds exhibit significant antimicrobial activity against both planktonic and biofilm-embedded bacterial and fungal cells. They also show anti-proliferative activity against tumor cells, indicating their potential in developing new therapeutic agents (Zarafu, 2020).
properties
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoethyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-10-6-4-9(5-7-10)12(15)16-2/h4-7,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZZPVUFDZUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)


![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2587493.png)

![7-cyclopropyl-5-((3,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587495.png)

![5-bromo-2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2587499.png)
![Ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2587502.png)

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]acetamide](/img/structure/B2587505.png)

![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2587511.png)